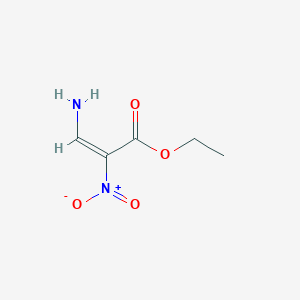

ethyl (E)-3-amino-2-nitroprop-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58651-35-7 |

|---|---|

Molecular Formula |

C5H8N2O4 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

ethyl (E)-3-amino-2-nitroprop-2-enoate |

InChI |

InChI=1S/C5H8N2O4/c1-2-11-5(8)4(3-6)7(9)10/h3H,2,6H2,1H3/b4-3+ |

InChI Key |

XYOVWXHRPHECBH-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\N)/[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C(=CN)[N+](=O)[O-] |

Origin of Product |

United States |

Cutting Edge Methodologies for the Chemical Synthesis of Ethyl E 3 Amino 2 Nitroprop 2 Enoate

Chemo- and Regioselective Preparative Routes

The precise control of chemical reactivity (chemoselectivity) and orientation (regioselectivity) is paramount in the synthesis of specialized molecules like ethyl (E)-3-amino-2-nitroprop-2-enoate. Modern synthetic methods offer sophisticated control over these parameters.

Novel Condensation Reactions and Catalytic Systems

The carbon-nitrogen and carbon-carbon double bonds in this compound are typically formed through condensation reactions. The Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, is a foundational approach. wikipedia.org In a plausible route to the target molecule, ethyl nitroacetate (B1208598) serves as the key active methylene precursor. nih.govgrowingscience.com

One strategy involves the reaction of ethyl nitroacetate with an amine source and a formaldehyde (B43269) equivalent, such as triethyl orthoformate. Another prominent pathway is the Henry (nitroaldol) reaction, where a nitroalkane reacts with a carbonyl compound, followed by dehydration to yield the nitroalkene. wikipedia.org The resulting β-nitro alcohol intermediate can be dehydrated to form the α,β-unsaturated nitro compound. almacgroup.com

The choice of catalyst is critical for the success of these condensations. While traditional methods often use weakly basic amines like piperidine (B6355638), recent research has focused on more advanced catalytic systems. organic-chemistry.orgepa.gov Metal-Organic Frameworks (MOFs) such as UMCM-1-NH2 and IRMOF-3 have been investigated as solid basic catalysts for Knoevenagel condensations, demonstrating higher activity than their homogeneous counterparts. epa.gov Furthermore, a wide array of metal-free, nitrogen-based catalysts are being explored to promote these reactions under sustainable conditions. rsc.org

Interactive Data Table: Catalytic Systems for Knoevenagel-type Condensations

| Catalyst Type | Example(s) | Reactants | Key Advantages |

| Basic Amine | Piperidine | Aldehyde, Nitroalkane | Simplicity, Cost-effective |

| MOF | UMCM-1-NH2, IRMOF-3 | Benzaldehyde, Ethyl Acetoacetate | Heterogeneous, Reusable, High Activity epa.gov |

| Organocatalyst | Proline, Thiourea Derivatives | Aldehyde, Nitroalkene | Metal-free, Enantioselective Potential |

Multicomponent Reaction Strategies for Direct Access

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in efficiency and atom economy. nih.gov For a molecule like this compound, an MCR could potentially construct the core structure in a single step.

One relevant MCR is the nitro-Mannich reaction, a three-component condensation of an aldehyde, an amine, and a nitroalkane. researchgate.net This method yields β-nitroamines, which are valuable precursors. A hypothetical one-pot synthesis for the target compound could involve the reaction of ethyl nitroacetate, ammonia (B1221849) (as the amine component), and triethyl orthoformate (as a C1 electrophile). The versatility of nitroenamines in MCRs to build complex molecular architectures, such as highly substituted 1,4-dihydropyridines, highlights the potential for developing a direct MCR route. rsc.orgresearchgate.net The ability of nitroalkenes to participate in cascade and domino reactions further expands their utility as precursors in complex syntheses. rsc.orgresearchgate.net

Enantioselective and Diastereoselective Synthetic Pathways

The stereochemical configuration of a molecule is crucial to its function. In the case of this compound, the key stereochemical feature is the geometry of the carbon-carbon double bond.

Diastereoselectivity: The target compound is specified as the (E)-isomer. In many nitroalkene syntheses, the (E)-isomer is the thermodynamically more stable product and its formation is favored, often resulting in a clean conversion over time as the initial mixture of (E) and (Z) isomers equilibrates. mdpi.com However, achieving high diastereoselectivity from the outset is a key goal. Research has shown that the stereochemical outcome of condensation reactions can be precisely controlled by modifying the reaction conditions. For instance, in the condensation of aliphatic aldehydes with nitroalkanes, the use of piperidine as a catalyst in refluxing toluene (B28343) selectively produces the (E)-nitroalkene, whereas performing the reaction in dichloromethane (B109758) at room temperature yields the (Z)-isomer. organic-chemistry.orgscribd.com The presence of molecular sieves was found to be crucial in controlling this selectivity. organic-chemistry.orgscribd.com

Enantioselectivity: The final structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, enantioselective synthesis, which aims to produce one specific enantiomer of a chiral molecule, is not applicable to the direct preparation of this compound. However, enantioselective methods could be vital in the synthesis of chiral derivatives or precursors, for example, by using organocatalysis in Michael additions to β-nitroacrylate systems to generate stereocenters. rsc.org

Sustainable and Green Chemistry Approaches in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use environmentally benign materials.

Solvent-Free and Water-Mediated Methodologies

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer a powerful alternative. Knoevenagel condensations, for instance, can be carried out efficiently under solvent-free conditions, often with microwave assistance to accelerate the reaction rate and improve yields. oatext.com Heterogeneous catalysts are particularly well-suited for these conditions. researchgate.net

Performing reactions in water is another highly sustainable approach. The condensation of aromatic aldehydes with ethyl nitroacetate has been successfully demonstrated in water using the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), showcasing the feasibility of aqueous synthesis for precursors to the target molecule. rsc.org Some reactions involving nitroalkenes can even be performed "on water" without any added catalyst, utilizing hydrophobic effects and hydrogen bonding at the water-organic interface to promote the transformation. ntnu.edu.tw The use of aqueous tri-n-butyltin hydride under microwave conditions has also been reported for the chemoselective reduction of conjugated nitroalkenes, further highlighting the utility of water as a green solvent. tandfonline.com

Interactive Data Table: Green Synthesis Methodologies

| Methodology | Catalyst/Conditions | Reactant Types | Key Advantages |

| Solvent-Free | Sodium Acetate / Microwave | Aromatic Aldehydes, Cyanoacetamide | Rapid, High Yield, No Organic Solvent oatext.com |

| Solvent-Free | CuI-Amberlyst A-21 | Aldehydes, Amines, Nitroalkanes | Heterogeneous, Environmentally Friendly researchgate.net |

| Water-Mediated | DABCO / Ultrasonication | Aromatic Aldehydes, Ethyl Nitroacetate | Avoids Organic Solvents, Good Yields rsc.org |

| "On Water" | None (Catalyst-Free) | Nitroalkenes, Dicarbonyl Compounds | Environmentally Benign, Simple Conditions ntnu.edu.tw |

Biocatalytic Transformations for Precursors

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, aqueous conditions. While direct enzymatic synthesis of this compound is not established, biocatalysis provides powerful green routes to its key precursors.

The Henry reaction, which forms β-nitro alcohols, can be catalyzed by enzymes such as hydroxynitrile lyases, providing access to these key intermediates in an enantioenriched form. almacgroup.com These β-nitro alcohols can then be chemically dehydrated to yield the desired nitroalkene.

Furthermore, enzymes known as nitroreductases are gaining attention as sustainable catalysts for the reduction of nitroaromatics to valuable arylamines. nih.gov Recent work has demonstrated cofactor-free biocatalytic hydrogenation of nitro compounds to amines under mild, aqueous conditions using a hydrogenase enzyme supported on carbon black. chemrxiv.org While this transforms the nitro group, the development of enzymes for various transformations within this chemical space is a rapidly advancing field. researchgate.net The potential to develop enzymatic nitration reactions or other biocatalytic steps could significantly reduce the environmental footprint associated with synthesizing the necessary nitro-containing precursors. acs.orgresearchgate.net

Atom-Economy and Waste Minimization Principles

The principles of atom economy and waste minimization are central to evaluating the sustainability of a chemical process. yale.edusigmaaldrich.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no by-products. primescholars.comjocpr.com

A plausible and direct synthetic route to this compound is the condensation reaction between ethyl nitroacetate and ammonia. In this reaction, the amino group from ammonia displaces the hydroxyl group of the enol form of ethyl nitroacetate, forming the target enamine and a single molecule of water as the by-product.

The theoretical atom economy for this proposed synthesis can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Ethyl Nitroacetate | C₄H₇NO₄ | 149.10 | Reactant |

| Ammonia | NH₃ | 17.03 | Reactant |

| This compound | C₄H₈N₂O₃ | 148.12 | Product |

| Water | H₂O | 18.02 | By-product |

Calculation: (148.12 / (149.10 + 17.03)) x 100 = 89.16%

This reaction demonstrates a high atom economy of 89.16%, with the only waste product being water, which is environmentally benign.

Waste minimization extends beyond atom economy to encompass the entire process, including solvents, catalysts, and purification steps. jetir.orgskpharmteco.com To align with green chemistry principles, this synthesis should be designed to:

Utilize Safer Solvents: The use of auxiliary substances like solvents should be minimized or replaced with innocuous alternatives. sigmaaldrich.com Running the reaction in a green solvent like ethanol (B145695) or, ideally, under solvent-free conditions would significantly reduce the process's environmental footprint. derpharmachemica.com

Employ Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. yale.edu While this specific condensation can often proceed thermally, the use of a solid acid or base catalyst could enhance the reaction rate and selectivity, and a heterogeneous catalyst would allow for easy separation and reuse, further minimizing waste.

Reduce Derivatives and Purification Steps: The direct, one-step nature of this proposed synthesis avoids the need for protecting groups or other derivatization steps, which generate additional waste. jetir.orgyale.edu Optimizing the reaction to yield a high-purity product that can be isolated by simple crystallization or filtration, rather than solvent-intensive chromatography, is a key goal for waste minimization.

Advanced Reaction Engineering for Scalable Synthesis

For the large-scale production of fine chemicals, traditional batch reactors often present challenges related to safety, scalability, and process control. tandfonline.combohrium.com Advanced reaction engineering, particularly through the adoption of continuous flow chemistry, offers solutions to these limitations, enabling safer, more efficient, and scalable manufacturing. seqens.comasynt.com

In flow chemistry, reactants are continuously pumped through a network of tubes or channels, where they mix and react in a precisely controlled environment. seqens.comeuropa.eu Translating the synthesis of this compound from a batch process to a continuous flow system could offer substantial advantages. technologynetworks.com

Key benefits include:

Enhanced Safety: Nitro-containing compounds can be thermally sensitive and pose explosion risks. europa.euorgchemres.org Flow reactors have very small volumes, meaning only a minute quantity of the energetic material is present in the system at any given time, drastically reducing the risk associated with thermal runaways or accidental detonation. europa.eud-nb.info

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation. europa.eu This enables precise temperature control for the potentially exothermic enamine formation, preventing hot spots and the formation of degradation by-products. beilstein-journals.org Similarly, efficient mixing in flow systems accelerates mass transfer, leading to faster reaction times and more consistent product quality. seqens.com

Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time allows for the fine-tuning of reaction conditions to maximize the yield of the desired (E)-isomer and minimize side reactions.

Seamless Scalability: Increasing production capacity in a flow system is achieved by simply running the process for a longer duration or by operating multiple reactors in parallel ("scaling out"). seqens.comasynt.com This avoids the complex and often unpredictable challenges of scaling up batch reactors.

| Parameter | Conventional Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Safety | Higher risk due to large volume of potentially hazardous material. | Inherently safer due to small reactor volume and superior heat control. europa.eu |

| Heat Transfer | Inefficient; potential for localized hot spots and thermal runaway. | Excellent; rapid heat dissipation prevents temperature gradients. beilstein-journals.org |

| Reaction Time | Typically hours, limited by mixing and heat transfer. | Potentially minutes, due to enhanced mass transfer and higher temperatures. seqens.com |

| Scalability | Complex; requires re-optimization and poses new safety challenges. | Straightforward; achieved by extended operation time ("scale-out"). asynt.com |

| Process Control | Limited; difficult to maintain uniform conditions. | Precise control over temperature, pressure, and residence time. |

Microreactors represent the pinnacle of flow chemistry technology, utilizing channels with dimensions typically in the sub-millimeter range. krishisanskriti.org This miniaturization provides an exceptionally high surface-area-to-volume ratio, offering unparalleled control over reaction conditions. tandfonline.comresearchgate.net For a sensitive synthesis like that of this compound, microreactors offer distinct advantages for process optimization and production of high-purity fine chemicals. krishisanskriti.orgresearchgate.net

The application of microreactor technology would enhance the synthesis by:

Precise Residence Time Distribution: The laminar flow within microchannels ensures that all reactant molecules experience nearly identical residence times in the reaction zone. This narrow residence time distribution leads to a more uniform product and minimizes the formation of impurities from over- or under-reaction.

Rapid Process Optimization: The small scale of microreactors allows for the rapid screening of a wide range of process parameters (e.g., temperature, reactant ratios, concentrations) with minimal consumption of reagents. tandfonline.com This accelerates the development of a robust and optimized synthetic protocol.

Access to Novel Process Windows: The exceptional heat transfer capabilities of microreactors allow reactions to be performed safely at higher temperatures and pressures than would be feasible in batch reactors. bohrium.com This can dramatically increase reaction rates, often reducing reaction times from hours to seconds and potentially unlocking novel, more efficient reaction pathways.

Enhanced Safety for Hazardous Chemistry: The synthesis and handling of nitro compounds are prime candidates for microreactor technology. europa.eubeilstein-journals.org The extremely small hold-up volume virtually eliminates the risk of a thermal runaway, making the process inherently safer. d-nb.info This technology is particularly well-suited for safely generating and immediately using potentially unstable intermediates in a continuous fashion. nih.gov

Elucidating the Reactivity and Transformation Pathways of Ethyl E 3 Amino 2 Nitroprop 2 Enoate

Nucleophilic and Electrophilic Addition Reactions

The polarized nature of the double bond in ethyl (E)-3-amino-2-nitroprop-2-enoate makes it susceptible to attack by both nucleophiles and electrophiles. These reactions often proceed with high regio- and stereoselectivity, providing efficient routes to functionalized products.

Stereocontrolled Michael Additions with Diverse Nucleophiles

The Michael addition, a cornerstone of carbon-carbon bond formation, has been extensively studied with this compound as the acceptor. The presence of the nitro and ester groups strongly activates the β-carbon towards nucleophilic attack. A variety of nucleophiles, including malonates, amines, and thiols, have been successfully employed in this reaction. researchgate.net

A significant advancement in this area is the development of stereocontrolled Michael additions. By employing chiral catalysts, such as bifunctional tertiary amine-squaramides, it is possible to achieve high levels of enantioselectivity and diastereoselectivity in the addition of nucleophiles. nih.gov For instance, the reaction of 2-(2-nitrovinyl)phenols with Michael donors catalyzed by quinine-based amino-squaramides can yield chiral benzopyran derivatives with excellent diastereomeric and enantiomeric excess. scispace.com These asymmetric transformations are crucial for the synthesis of enantiopure compounds, which are of significant interest in medicinal chemistry and materials science.

| Nucleophile | Catalyst/Conditions | Product Type | Stereoselectivity |

| Malonate Esters | N-terminal–guanidinylated resin–bound helical peptide | β-substituted γ-aminobutyric acid derivatives | High selectivity factor |

| 4-Tosylaminobut-2-enoates | Chiral bifunctional tertiary amine-squaramide | Spiro[pyrrolidine-3,3'-oxindoles] | up to >99:1 dr, >99% ee |

| Methyl cyclopentanone-2-carboxylate | Quinine-based amino-squaramide | Chiral benzopyran derivatives | >99:1 dr, 99% ee |

Regioselective Functionalization via Electrophilic Attack

While less common than nucleophilic additions, this compound can also undergo electrophilic attack. The electron-rich amino group directs electrophiles to the α-carbon. This reactivity allows for the introduction of various functional groups at this position. The general mechanism for electrophilic aromatic substitution, which shares similarities with electrophilic attack on such activated alkenes, involves the initial attack of the pi system on the electrophile, followed by a subsequent step to restore stability. masterorganicchemistry.com In the context of this nitroenoate, the initial addition of an electrophile to the α-carbon would be followed by a proton transfer or other rearrangement to yield a stable product.

Mechanistic Insights into Addition-Elimination Processes

In some reactions, the initial nucleophilic addition is followed by an elimination step. A notable example is the thia-Michael addition-elimination reaction. This one-pot process, often mediated by a base like triethylamine (B128534) (Et3N), allows for the synthesis of novel heteroaromatic thiol-based compounds in good to excellent yields under mild conditions. researchgate.net The mechanism involves the initial conjugate addition of a thiol to the β-carbon, followed by the elimination of a leaving group, often the nitro group or a rearranged amino functionality, to regenerate a double bond and form the final product.

Pericyclic and Cycloaddition Reactions

The double bond in this compound can also participate in pericyclic reactions, most notably cycloadditions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[3+2] Cycloaddition Pathways for Heterocycle Formation

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a highly efficient method for the synthesis of five-membered heterocycles. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the nitroenoate) to form a five-membered ring. wikipedia.org this compound, with its electron-deficient double bond, serves as an excellent dipolarophile.

A variety of 1,3-dipoles, such as nitrones and azomethine ylides, can be used in these reactions to generate a diverse range of heterocyclic scaffolds, including isoxazolidines and pyrrolidines. mdpi.comsci-rad.com For example, the reaction of nitrones, generated in situ from N-substituted hydroxylamines, with alkenes provides rapid and efficient access to valuable isoxazolidine (B1194047) heterocycles. mdpi.com These reactions often proceed with high regio- and stereoselectivity, allowing for the controlled synthesis of complex heterocyclic structures. mdpi.com

| 1,3-Dipole | Product Heterocycle |

| Diarylnitrones | 3,4-cis-4,5-trans-4-nitroisoxazolidines |

| Azomethine Ylides | Pyrrolidines |

| Nitrile Oxides | Isoxazolines/Isoxazoles |

Diels-Alder and Related Carbocyclic Annulations

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.org In this reaction, a conjugated diene reacts with a dienophile. This compound can function as a potent dienophile due to its electron-withdrawing groups which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgyoutube.com The reaction is facilitated by these electron-withdrawing groups on the dienophile and electron-donating groups on the diene. youtube.comyoutube.com

This reactivity has been exploited for the synthesis of various carbocyclic and heterocyclic systems. For example, imino Diels-Alder reactions, where the dienophile is an imine, provide rapid access to functionalized heterocyclic rings with controlled stereochemistry. researchgate.net The utility of nitro-functionalized butadienes in cycloaddition reactions is also an area of growing interest, although challenges such as low yields and polymerization persist. growingscience.com

| Diene Type | Reaction Type | Product Type |

| Conjugated Diene | Diels-Alder [4+2] | Cyclohexene derivatives |

| Imines | Imino Diels-Alder | Functionalized N-heterocycles |

| 1-Amino-3-siloxy-1,3-butadiene | Hetero-Diels-Alder | Dihydro-4-pyrones/pyridones |

Intramolecular Cyclization Cascades

The strategic placement of amino, nitro, and ester groups in this compound provides a fertile ground for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These transformations are often triggered by the inherent nucleophilicity of the amino group and the electrophilic nature of the other functionalities, which can be further modulated by reaction conditions.

One of the prominent cyclization pathways for compounds with a similar structural motif involves the formation of pyrazole (B372694) derivatives. While specific studies on this compound are not extensively documented, the reaction of related β-amino-α-nitroacrylates with hydrazine (B178648) derivatives serves as a well-established template for pyrazole synthesis. chim.itias.ac.ingoogle.comnih.gov In a hypothetical reaction, the initial step would likely be a Michael addition of hydrazine to the electron-deficient double bond, followed by an intramolecular condensation and elimination of water and ethanol (B145695) to yield a substituted aminopyrazole.

Another potential intramolecular cyclization pathway could lead to the formation of pyridopyrimidine structures. The synthesis of pyridopyrimidines often involves the reaction of aminopyrimidines with various reagents. nih.govjocpr.com For a molecule like this compound, a multi-step sequence, possibly involving dimerization or reaction with another synthon, could lead to the construction of a fused pyridine (B92270) and pyrimidine (B1678525) ring system. For instance, the amino group could act as a nucleophile to initiate a cascade of reactions, ultimately forming the bicyclic pyridopyrimidine core.

The following table illustrates hypothetical intramolecular cyclization reactions of this compound based on the known reactivity of analogous compounds.

| Reactant | Product | Reaction Type | Plausible Mechanism |

|---|---|---|---|

| Hydrazine | Ethyl 3-amino-5-nitropyrazole-4-carboxylate | Pyrazole Synthesis | Michael addition followed by intramolecular condensation and elimination. |

| Guanidine | Substituted Pyrido[2,3-d]pyrimidine | Pyridopyrimidine Synthesis | Complex multi-step reaction involving initial condensation and subsequent cyclization. |

Tautomerization and Isomerization Dynamics

The structural dynamics of this compound are governed by tautomeric equilibria and geometric isomerization, which can significantly influence its reactivity and spectroscopic properties.

This compound can be considered a vinylogous amide and can exhibit tautomerism. While the amino-enone form is generally predominant, it can theoretically exist in equilibrium with its imino-enol tautomer. The position of this equilibrium is highly dependent on factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comresearchgate.netchemrxiv.orgresearchgate.net

More significant for this compound is the nitro-acinitro tautomerism. The nitro group can exist in equilibrium with its aci-nitro form, a nitronic acid. This equilibrium is typically influenced by the pH of the solution. The aci-nitro form is a stronger acid and can be more prevalent in basic conditions. The formation of the aci-nitro tautomer can alter the electronic properties of the molecule, potentially influencing its participation in subsequent reactions.

The relative stability of these tautomers can be investigated using spectroscopic methods like NMR and computational studies. The following table summarizes the key aspects of these tautomeric equilibria.

| Tautomerism Type | Equilibrating Structures | Factors Influencing Equilibrium |

|---|---|---|

| Keto-Enol (Amine-Imine) | (E)-3-amino-2-nitroprop-2-enoate <=> (E)-3-imino-2-nitropropanoic acid ethyl ester | Solvent polarity, temperature, intramolecular hydrogen bonding |

| Nitro-Acinitro | Nitro form <=> Aci-nitro form (Nitronic acid) | pH, solvent |

The double bond in this compound is subject to geometric isomerization between the E and Z configurations. This process can be induced by thermal or photochemical energy. researchgate.netunimi.it The "push-pull" nature of the substituents (amino group donating electron density and nitro/ester groups withdrawing it) can lower the rotational barrier of the double bond compared to simple alkenes.

The relative stability of the E and Z isomers is determined by steric and electronic factors. Intramolecular hydrogen bonding between the amino group and the ester or nitro group in the Z-isomer can be a significant stabilizing factor. researchgate.net The kinetics and thermodynamics of the E/Z isomerization can be studied using techniques such as dynamic NMR spectroscopy.

Photochemical isomerization, induced by irradiation with light of a suitable wavelength, can provide a method to selectively populate the less stable isomer, which might then be trapped or utilized in subsequent reactions. smolecule.com

The following table outlines the conditions that can influence the E/Z isomerization of this compound.

| Condition | Effect on Isomerization | Expected Outcome |

|---|---|---|

| Thermal | Provides energy to overcome the rotational barrier. | Equilibration to the thermodynamically more stable isomer. |

| Photochemical | Excitation to an electronic state with a lower rotational barrier. | Can lead to a photostationary state with a different E/Z ratio than the thermal equilibrium. |

| Acid/Base Catalysis | Can facilitate rotation through protonation/deprotonation events. | May lower the activation energy for isomerization. |

Transition Metal-Catalyzed Transformations

The functional groups present in this compound offer handles for various transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

While direct cross-coupling reactions on the vinylic backbone of this compound are not well-documented, species derived from it could potentially participate in such transformations. For instance, if a halide were introduced into the molecule, it could undergo palladium-catalyzed cross-coupling reactions. ccspublishing.org.cnnih.govresearchgate.netmit.eduresearchgate.net

Conceptually, the nitrogen atom of the amino group, after suitable derivatization (e.g., to an amide or a related functional group), could also be a site for cross-coupling reactions, as has been demonstrated for other amides. nih.govmit.edu This would open up avenues for the synthesis of N-arylated or N-vinylated products.

The following table presents hypothetical cross-coupling reactions based on the reactivity of analogous functional groups.

| Derived Substrate | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Halogenated derivative | Arylboronic acid | Pd(OAc)2 / PPh3 | Arylated product |

| N-acylated derivative | Arylboronic acid | Cu(OAc)2 | N-arylated product |

The selective reduction of the nitro group and the carbon-carbon double bond in this compound presents a synthetic challenge due to the presence of multiple reducible functionalities. The choice of reducing agent and reaction conditions is crucial to achieve the desired chemoselectivity.

Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a common method for the reduction of nitro groups and alkenes. ijcce.ac.ir By carefully selecting the catalyst, solvent, and reaction pressure, it may be possible to selectively reduce one group over the other. For instance, certain catalysts are known to be more effective for the reduction of nitro groups while leaving carbon-carbon double bonds intact, or vice versa.

Chemical reducing agents can also be employed for selective reductions. For example, tin(II) chloride is often used for the reduction of nitro groups in the presence of other reducible functionalities. The ester group could also be reduced, for example by using a strong hydride reagent like lithium aluminum hydride, although this would likely also reduce the nitro group and the double bond.

The following table summarizes potential strategies for the selective reduction of this compound.

| Target Functional Group | Reagent/Catalyst | Potential Product | Key Considerations |

|---|---|---|---|

| Nitro group | H2, Pd/C (mild conditions) or SnCl2 | Ethyl (E)-3-amino-2-aminoprop-2-enoate | Preventing over-reduction of the double bond. |

| Carbon-carbon double bond | H2, Wilkinson's catalyst | Ethyl 3-amino-2-nitropropanoate | Avoiding reduction of the nitro group. |

| Both nitro group and double bond | H2, PtO2 (high pressure) | Ethyl 2,3-diaminopropanoate | Complete reduction. |

| Ester group | LiAlH4 | 3-Amino-2-nitroprop-2-en-1-ol | Likely to reduce other functional groups as well. |

C-H Activation and Remote Functionalization

A comprehensive review of the scientific literature reveals a notable absence of studies focused on the direct C-H activation or remote functionalization of this compound. Research on this compound has predominantly centered on its utility as a versatile building block in the synthesis of various heterocyclic systems, leveraging the reactivity of its nitroenamine core.

The electronic properties of this compound, characterized by an electron-deficient double bond due to the presence of the nitro and ester groups, make it a substrate more amenable to nucleophilic attack and cycloaddition reactions. C-H activation, in contrast, typically requires specific directing groups or catalytic systems that can overcome the inertness of carbon-hydrogen bonds. Similarly, remote functionalization strategies often rely on radical translocation or other mechanisms that have not been reported for this particular molecule.

While the broader field of organic synthesis has seen significant advances in C-H activation and remote functionalization, the application of these methodologies to highly functionalized and electron-poor substrates like this compound remains an unexplored area. Future research may yet unveil catalytic systems or reaction conditions capable of achieving such transformations, which would further expand the synthetic utility of this valuable compound. However, at present, there are no detailed research findings or data tables to report for this specific subclass of reactions.

Applications of Ethyl E 3 Amino 2 Nitroprop 2 Enoate As a Versatile Synthetic Synthon

Construction of Nitrogen-Containing Heterocyclic Systems

The strategic arrangement of electrophilic and nucleophilic centers within ethyl (E)-3-amino-2-nitroprop-2-enoate makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. The enamine moiety can act as a nucleophile, while the carbon backbone is susceptible to attack due to the electron-withdrawing nature of the nitro and ester groups.

Pyrrole (B145914) and Furan (B31954) Scaffolds through Condensation and Cyclization

The synthesis of pyrrole and furan derivatives can be achieved through various condensation and cyclization strategies. While direct synthesis from this compound is not extensively documented, its structural motifs are analogous to key intermediates in established pyrrole and furan syntheses. For instance, the Paal-Knorr synthesis, a classical method for preparing these five-membered heterocycles, involves the condensation of a 1,4-dicarbonyl compound with an amine or a dehydrating agent. This compound can be envisioned as a precursor to a 1,4-dicarbonyl-like synthon through manipulation of its functional groups.

Furthermore, reactions involving α-haloketones with β-enaminones or related compounds are known to yield highly substituted furans. The enamine character of this compound suggests its potential to participate in similar cyclization reactions.

Table 1: Potential Synthesis of Pyrrole and Furan Derivatives

| Reactant 1 | Reactant 2 (Hypothetical) | Heterocyclic Product |

| This compound | α-Dicarbonyl Compound | Substituted Pyrrole |

| This compound | α-Haloketone | Substituted Furan |

Pyridine (B92270), Pyrimidine (B1678525), and Quinolone Derivatives

The construction of six-membered nitrogen-containing heterocycles such as pyridines, pyrimidines, and quinolones can be effectively achieved using synthons possessing a 1,3-dicarbonyl or equivalent reactivity pattern. The structure of this compound lends itself to participation in condensation reactions that form the core of these heterocyclic systems.

The synthesis of substituted pyridines can be accomplished through the reaction of β-amino-α,β-unsaturated carbonyl compounds with 1,3-dicarbonyl compounds. This compound, as a β-amino-α-nitroacrylate, possesses the requisite functionality to engage in such cyclocondensation reactions, leading to highly functionalized pyridine derivatives.

For pyrimidine synthesis, the reaction of a three-carbon component with an amidine is a common and efficient strategy. The carbon backbone of this compound can serve as the three-carbon unit, reacting with various amidines to afford substituted pyrimidines.

The Gould-Jacobs reaction is a powerful method for the synthesis of quinolones, involving the reaction of an aniline (B41778) with a malonic acid derivative, followed by cyclization. nih.govresearchgate.netresearchgate.netnih.gov While the classical reaction utilizes specific malonic esters, the reactivity of this compound as an enamine could be harnessed in modified Gould-Jacobs-type reactions to produce novel quinolone architectures.

Table 2: Potential Synthesis of Pyridine, Pyrimidine, and Quinolone Derivatives

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | 1,3-Dicarbonyl Compound | Substituted Pyridine |

| This compound | Amidine | Substituted Pyrimidine |

| This compound | Substituted Aniline | Substituted Quinolone |

Indole (B1671886) and Other Fused Heterocycle Architectures

The indole nucleus is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters. nih.govresearchgate.netresearchgate.net this compound shares the core β-amino-α,β-unsaturated ester motif with the reactants used in the Nenitzescu synthesis, suggesting its potential as a valuable synthon for the preparation of novel, functionalized indole derivatives. The electron-withdrawing nitro group could influence the regioselectivity and reactivity of the cyclization process.

Furthermore, the reactive nature of this compound makes it a suitable candidate for the construction of other fused heterocyclic systems. Through carefully designed reaction sequences, the functionalities of this synthon can be exploited to build complex polycyclic frameworks containing nitrogen and other heteroatoms.

Synthesis of Complex Organic Molecules and Scaffolds

Beyond its utility in the synthesis of fundamental heterocyclic systems, this compound serves as a valuable precursor for the assembly of more complex organic molecules, including natural products and bioactive frameworks.

Precursor Role in Natural Product Total Synthesis Initiatives

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically important molecules. While specific examples of the direct use of this compound in the total synthesis of a named natural product are not prevalent in the literature, the heterocyclic scaffolds that can be constructed from this synthon are found in numerous natural products. For instance, the indole ring is a core component of many alkaloids, and the pyridine and pyrimidine rings are present in a wide range of bioactive natural compounds. By providing an efficient entry point to these key heterocyclic systems, this compound can be considered a valuable tool in the strategic planning and execution of natural product total syntheses.

Development of Bioactive Molecule Frameworks

The search for new therapeutic agents is a major driving force in modern chemical research. The heterocyclic systems readily accessible from this compound are known to be key pharmacophores in a multitude of bioactive molecules. For example, quinolone derivatives are well-known for their antibacterial activity, while pyrrole and pyrimidine derivatives are found in a wide range of drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents.

The functional handles present in the products derived from this compound, such as the nitro and ester groups, allow for further synthetic elaboration, enabling the generation of diverse libraries of compounds for biological screening. This adaptability makes it a powerful tool for the development of novel bioactive molecule frameworks in the drug discovery process.

Table 3: Bioactive Scaffolds Potentially Derived from this compound

| Heterocyclic Scaffold | Potential Biological Activity |

| Pyrrole | Anticancer, Anti-inflammatory |

| Furan | Antimicrobial, Antiviral |

| Pyridine | Antibacterial, Antihypertensive |

| Pyrimidine | Anticancer, Antiviral |

| Quinolone | Antibacterial, Anticancer |

| Indole | Anticancer, Antidepressant |

Generation of Advanced Pharmaceutical Intermediates

The role of β-nitroacrylate derivatives as precursors in the stereoselective synthesis of β2-amino acids is an area of active research. rsc.org These amino acids are of interest in medicinal chemistry due to their unique structural properties and their presence in some biologically active natural products. rsc.orgnih.gov The general synthetic strategy involves the transformation of β-nitroacrylates into substituted β-nitropropionate analogues, which can then be converted to the desired β2-amino acid derivatives. rsc.org

Nitro-compounds, in general, are considered valuable and readily available building blocks in the chemical industry. researchgate.net Their use as a potential source of amino groups in the synthesis of N-heterocyclic compounds is a subject of ongoing investigation, as it could offer more efficient synthetic routes compared to traditional methods that start from anilines. researchgate.net The reductive cyclization of nitroarenes or nitroalkenes has shown promise in accessing a variety of N-heterocycles, which are core structures in many pharmaceuticals. researchgate.net However, specific examples detailing the use of this compound in the synthesis of any particular advanced pharmaceutical intermediates are not readily found in the surveyed literature.

Material Science Applications

Information regarding the application of this compound in material science, including its use in monomer design and as a precursor for advanced functional materials, is also limited.

The polymerization of related compounds, such as nitrate (B79036) ester acrylates, has been explored for the development of energetic polymers. researchgate.net In such research, energetic monomers are synthesized and then polymerized, often through radical polymerization, to form new polymer materials with specific properties. researchgate.net However, there is no direct evidence in the available literature to suggest that this compound has been specifically investigated or utilized as a monomer for creating novel polymer architectures. The general field of α,β-dehydroamino acids is recognized for its potential in providing environmentally benign building blocks for materials science applications, but this does not specifically detail the role of the compound . rsc.org

The versatile reactivity of the nitroalkene functional group makes it a plausible candidate for the synthesis of precursors for functional materials. The electron-withdrawing nature of the nitro and ester groups in β-nitroacrylates makes them susceptible to various chemical transformations, which could potentially be harnessed to create complex molecules with desired material properties. researchgate.net Research into related areas, such as the oxidative polymerization of diarylaminodichlorobenzoquinones, demonstrates how specific monomers can be synthesized and polymerized to create conductive polymers with unique structural and morphological properties. nih.gov Nevertheless, there are no specific studies that describe the conversion of this compound into precursors for advanced functional materials.

Advanced Spectroscopic and Computational Approaches for Mechanistic and Structural Elucidation of Ethyl E 3 Amino 2 Nitroprop 2 Enoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformation and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ethyl (E)-3-amino-2-nitroprop-2-enoate in solution. It provides critical insights into its conformation, stereochemistry, and potential tautomeric equilibria.

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur at rates comparable to the NMR timescale, such as conformational changes and chemical exchange. libretexts.orgyoutube.com For this compound, several dynamic processes are of interest, primarily the restricted rotation around the C-N single bond and the C=C double bond.

The push-pull nature of the molecule imparts significant double-bond character to the C-N bond, leading to a substantial energy barrier for rotation. This can result in the observation of distinct NMR signals for different rotamers at low temperatures. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. libretexts.org By analyzing the line shapes of the NMR signals at various temperatures, kinetic parameters such as the activation energy (ΔG‡) for the rotational barrier can be determined. nih.gov

Furthermore, Z/E isomerization around the C=C bond can be investigated using DNMR. Studies on similar nitroenamines have shown that this isomerization can occur via a thermal mechanism or, in the presence of basic solvents, through the formation of an intermediate mesomeric ion. capes.gov.br DNMR techniques, including 2D Exchange Spectroscopy (EXSY), can quantify the rates of these exchange processes, providing a detailed picture of the molecule's dynamic behavior in solution. libretexts.org

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining stereochemistry and conformational preferences by probing the spatial proximity of nuclei. columbia.edublogspot.com These techniques detect correlations between protons that are close in space (< 5 Å), regardless of through-bond connectivity. acdlabs.comacdlabs.com

For this compound, the primary application of NOESY/ROESY is the unambiguous confirmation of the (E)-stereochemistry. A distinct NOE or ROE cross-peak would be expected between the vinyl proton (-CH=) and the protons of the amino group (-NH2). The presence of this correlation provides direct evidence that these groups are on the same side of the molecule relative to the C=C double bond.

These experiments also help elucidate the preferred conformation around the C-N and C-C single bonds. For instance, correlations between the amino protons and the protons of the ethyl ester group would indicate a spatial arrangement where these groups are in proximity. The choice between NOESY and ROESY often depends on the molecule's size and tumbling rate in solution. For small to medium-sized molecules like this one, ROESY can be advantageous as it avoids the issue of zero or negative NOEs that can occur in NOESY experiments. blogspot.com

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique crucial for determining the molecular weight and elemental composition of molecules and their fragments. It is particularly valuable for identifying transient species in complex reaction mixtures. nih.govrsc.orgresearchgate.net

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. unito.it While the molecular ion (M+) of nitro compounds is often weak or undetectable in electron ionization MS, soft ionization techniques like electrospray ionization (ESI) can readily produce protonated molecules [M+H]+. miamioh.edu

The fragmentation of protonated this compound under collision-induced dissociation (CID) can be predicted to follow several pathways based on the fragmentation of related nitro and amino compounds. nih.govnih.govnih.gov Key fragmentation routes would likely involve the loss of neutral molecules such as nitrogen dioxide (NO2), nitric oxide (NO), and water (H2O), as well as cleavages within the ethyl ester group. nih.govnih.gov Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Table 1: Plausible MS/MS Fragmentation Pathways for [M+H]+ of this compound

| Precursor Ion [M+H]+ (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 161.05 | NO2 (46 Da) | 115.05 | [C5H8NO2]+ |

| 161.05 | C2H4 (28 Da) | 133.04 | [C3H6N2O4+H]+ |

| 161.05 | OC2H5 (45 Da) | 116.02 | [C3H3N2O3]+ |

| 161.05 | H2O (18 Da) | 143.04 | [C5H8N2O3]+ |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. rsc.org This capability is essential for confirming the identity of a target compound and for distinguishing it from other species with the same nominal mass but different elemental formulas.

In the context of chemical reactions, this compound may act as a key intermediate that is consumed in subsequent steps. rsc.org HRMS is a powerful tool for detecting and confirming the presence of such transient intermediates directly from the reaction mixture, even at very low concentrations. nih.govresearchgate.net By providing an exact mass, HRMS can verify the formation of the desired intermediate, offering crucial mechanistic insights that might be missed by other analytical techniques. researchgate.net

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scirp.org These techniques provide a molecular fingerprint and offer detailed information about the functional groups present and the nature of the chemical bonds. A theoretical approach to the vibrational analysis of the nitroenamine system has shown complex vibrational couplings that explain their unusual spectra. rsc.orgrsc.org

The IR and Raman spectra of this compound are expected to be rich with characteristic bands. The N-H stretching vibrations of the amino group typically appear as one or two bands in the 3500-3300 cm⁻¹ region. The C=O stretch of the ester group is expected around 1700 cm⁻¹. The conjugated C=C bond stretch will likely appear in the 1650-1600 cm⁻¹ region.

The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) typically between 1560-1500 cm⁻¹ and a symmetric stretch (νs) between 1360-1300 cm⁻¹. The positions of these bands are sensitive to the electronic environment, and the strong conjugation in the push-pull system is expected to influence their frequencies. Raman spectroscopy is particularly useful for observing the symmetric NO2 stretch and the C=C stretch, which often produce strong Raman signals due to the high polarizability of these bonds. scirp.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H stretch | -NH2 | 3500-3300 | Medium / Medium |

| C-H stretch (sp²) | =C-H | 3100-3000 | Medium / Medium |

| C-H stretch (sp³) | -CH2-, -CH3 | 3000-2850 | Medium / Strong |

| C=O stretch | Ester | ~1700 | Strong / Weak |

| C=C stretch | Alkene | 1650-1600 | Medium-Strong / Strong |

| NO2 asymmetric stretch | -NO2 | 1560-1500 | Strong / Medium |

| NO2 symmetric stretch | -NO2 | 1360-1300 | Strong / Strong |

| C-O stretch | Ester | 1300-1000 | Strong / Medium |

In-Situ Spectroscopic Monitoring of Reaction Kinetics

The study of reaction kinetics through in-situ spectroscopic methods allows for real-time observation of the formation and transformation of this compound. Techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for continuously monitoring changes in surface functionalities and molecular structures during a chemical reaction. researchgate.net

By tracking the characteristic vibrational frequencies or chemical shifts of reactants, intermediates, and products over time, a detailed kinetic profile can be established. For instance, in the synthesis of related nitroenamines, IR spectroscopy can monitor the disappearance of reactant peaks and the emergence of bands corresponding to the ν(C=C), ν(N-H), and ν(NO2) modes of the product. researchgate.net This data enables the calculation of reaction rates and provides insights into the reaction mechanism. ekb.eg The kinetic results can help determine the rate constants for both uncatalyzed and auto-catalyzed pathways in a reaction. ekb.eg

Hydrogen Bonding Network Analysis

The structure and stability of this compound are significantly influenced by hydrogen bonding. Nitroenamines, such as the target compound, feature a strong intramolecular hydrogen bond between the amino (N-H) group and one of the oxygen atoms of the nitro (NO2) group in the Z-isomer. researchgate.net This interaction creates a stable six-membered pseudo-ring, which contributes to the planarity and electronic delocalization of the molecule.

Spectroscopic techniques are crucial for analyzing these hydrogen bonds. researchgate.net

Infrared (IR) Spectroscopy: The presence of a strong intramolecular hydrogen bond causes a significant redshift (lowering of frequency) and broadening of the N-H stretching vibration band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton involved in the hydrogen bond typically appears as a downfield signal in the ¹H NMR spectrum. Studies on partially N-deuterated samples can also help estimate the energy of the intramolecular hydrogen bonds. researchgate.net

These non-covalent interactions are fundamental in dictating the molecular conformation and the packing of molecules in the solid state, forming extended networks that stabilize the crystal lattice. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecule's conformation. For related nitro-substituted enoates, X-ray studies have revealed essentially planar molecular structures stabilized by intramolecular hydrogen bonds. researchgate.net

The data obtained from X-ray crystallography is fundamental for understanding the molecule's stereochemistry and the nature of its intermolecular interactions, which govern its crystal packing. researchgate.net

Table 1: Illustrative Crystallographic Data for a Related Nitro-substituted Enoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0495 (9) |

| b (Å) | 10.8363 (6) |

| c (Å) | 7.6723 (5) |

| β (°) | 91.268 (4) |

| Volume (ų) | 1084.66 (12) |

| Z | 4 |

Data derived from a similar structure for illustrative purposes. researchgate.net

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a compound to crystallize in multiple different crystal structures. These different forms, or polymorphs, can have distinct physical properties. The formation of a specific polymorph of this compound would depend on crystallization conditions such as solvent, temperature, and pressure.

Crystal engineering focuses on designing and controlling the formation of crystalline solids by understanding and utilizing intermolecular interactions. researchgate.net By manipulating the strong N-H···O hydrogen bonds and weaker C-H···O interactions, it may be possible to direct the assembly of molecules into specific supramolecular architectures, potentially leading to the isolation of different polymorphs with desired characteristics. researchgate.net

Co-crystallization Studies with Reaction Partners

Co-crystallization is a technique used to form a crystalline solid containing two or more different molecular components in a stoichiometric ratio. ekb.eg Forming co-crystals of this compound with specific partner molecules, or "co-formers," could be a valuable strategy. nih.gov

This approach can be used to:

Stabilize Reactive Intermediates: Co-crystallization with a reaction partner could potentially trap and stabilize a transient intermediate, allowing for its structural characterization by X-ray diffraction.

Modify Physicochemical Properties: The selection of appropriate co-formers, such as amino acids, can alter properties like solubility and stability without changing the chemical structure of the active molecule. ekb.egnih.gov

Study Intermolecular Interactions: Co-crystals provide a platform to study the specific hydrogen-bonding motifs and other non-covalent interactions between the target molecule and its reaction partners.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides powerful tools to complement experimental findings, offering deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. compchem.nl

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net Calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can be employed to optimize the molecular geometry of this compound. materialsciencejournal.org The results, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org

HOMO: Represents the ability of a molecule to donate electrons. Its energy is related to the ionization potential. scienceopen.com

LUMO: Represents the ability of a molecule to accept electrons. Its energy is related to the electron affinity. scienceopen.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. scienceopen.com This energy gap is also linked to the electronic absorption properties of the molecule, which can be predicted using Time-Dependent DFT (TD-DFT). materialsciencejournal.org

Furthermore, DFT allows for the calculation of various global reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior. scienceopen.commdpi.com

Table 2: Calculated Electronic Properties via DFT

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.270 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.201 |

| ΔE Gap | E(LUMO) - E(HOMO) | 4.069 |

| Ionization Potential (IP) | -E(HOMO) | 6.270 |

| Electron Affinity (EA) | -E(LUMO) | 2.201 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.035 |

| Electronegativity (χ) | (IP + EA) / 2 | 4.236 |

Values are illustrative, based on data for structurally related compounds for comparison. scienceopen.com

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

While quantum calculations are excellent for understanding reaction energetics, Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of this compound, particularly its conformational flexibility and interactions with its environment over time. ugr.es MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's behavior on a timescale from picoseconds to microseconds. mdpi.com

A key application of MD is to understand the influence of solvents on the compound's structure and stability. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), researchers can analyze the specific hydrogen bonding patterns and solvation shells that form. This is critical as solvent interactions can significantly influence which conformation of the molecule is most stable and can affect reaction rates. ugr.es

Furthermore, MD simulations are used to explore the conformational landscape of the molecule. This compound has several rotatable bonds, and MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states (rotamers). mdpi.com This information is vital for understanding how the molecule might fit into a protein's active site or interact with other molecules.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

| Parameter | Value / Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P Water |

| System Size | ~15,000 atoms |

| Simulation Time | 200 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Finding | Identification of two dominant conformers with an energy difference of 1.5 kcal/mol. |

| Key Finding | Average of 3.2 hydrogen bonds formed between the nitro group and water molecules. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific property. mdpi.com For this compound and its analogs, QSAR models can be developed to predict properties like antibacterial activity, cytotoxicity, or other biological effects without the need for extensive experimental testing for every new derivative.

The development of a QSAR model involves several steps. First, a dataset of molecules with known activities is compiled. Then, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., HOMO/LUMO energies, partial charges). mdpi.com

Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to build a mathematical equation that links the descriptors to the observed activity. mdpi.com A robust QSAR model should have good predictive power, which is assessed using statistical metrics like the coefficient of determination (R²) and through internal and external validation procedures. mdpi.commdpi.com These models can guide the synthesis of new derivatives with potentially enhanced activity by identifying the key structural features that are most important for the desired effect. researchgate.net

Table 3: Example of Statistical Parameters for a Hypothetical QSAR Model

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.91 | Percentage of variance in the activity explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's internal predictive ability. |

| R²_pred (External Validation) | 0.88 | A measure of the model's predictive ability for an external test set. |

| Descriptors Used | LogP, ELUMO, Molecular Weight | Examples of descriptors that correlate structure with activity. |

Future Research Trajectories and Emerging Paradigms for Ethyl E 3 Amino 2 Nitroprop 2 Enoate Research

Exploration of Unconventional Reactivity Modes and Catalytic Systems

While the Michael addition is a well-established reaction pathway for β-nitroacrylates, future investigations are expected to uncover unconventional reactivity modes for ethyl (E)-3-amino-2-nitroprop-2-enoate. The unique electronic properties conferred by the simultaneous presence of electron-donating (amino) and electron-withdrawing (nitro and ester) groups could be exploited in novel catalytic systems.

Key areas for exploration include:

Asymmetric Catalysis: The development of novel chiral catalysts for enantioselective transformations of this compound will be a significant focus. This could involve organocatalysis, transition-metal catalysis, or biocatalysis to access stereochemically complex molecules.

Photoredox Catalysis: The nitro group's electrochemical activity suggests that this compound could be a viable substrate in photoredox-catalyzed reactions. This could enable previously inaccessible transformations, such as radical additions and cycloadditions.

Domino and Cascade Reactions: The multiple reactive sites on the molecule make it an ideal candidate for designing domino or cascade reactions. A single catalytic event could trigger a sequence of intramolecular transformations, leading to the rapid assembly of complex molecular architectures.

| Catalytic System | Potential Transformation | Expected Outcome |

| Chiral Organocatalyst | Asymmetric Michael Addition | Synthesis of enantioenriched β-amino acid precursors |

| Photoredox Catalyst | Radical Addition of Alkyl Halides | C-C bond formation at the α-position |

| Gold or Platinum Catalyst | Hydroamination/Cyclization | Access to novel heterocyclic scaffolds |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies involving this compound from batch to continuous flow processes presents a significant opportunity for enhancing reaction efficiency, safety, and scalability. neuroquantology.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for highly exothermic or fast reactions often associated with nitro compounds. seqens.com

Future research in this area will likely focus on:

Miniaturized Reactors: The use of micro- and mesoscale flow reactors can improve heat and mass transfer, leading to higher yields and selectivities. acs.org

In-line Analysis: The integration of real-time analytical techniques, such as FT-IR and NMR spectroscopy, will enable rapid reaction optimization and process monitoring.

Automated Synthesis: The development of fully automated platforms for the synthesis and diversification of this compound derivatives will accelerate the discovery of new chemical entities with desired properties.

| Flow Chemistry Parameter | Advantage in this compound Synthesis |

| Precise Temperature Control | Management of exothermic nitration or addition reactions |

| Short Residence Times | Minimization of side product formation |

| Enhanced Mixing | Improved reaction rates and yields |

| Scalability | Facile transition from laboratory to production scale |

Development of Novel Functional Materials Based on Compound Scaffolds

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of novel functional materials. The presence of multiple hydrogen bond donors and acceptors, coupled with the conjugated π-system, can be leveraged to create materials with tailored optical, electronic, and self-assembly properties.

Potential applications include:

Organic Electronics: Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Nonlinear Optical Materials: The push-pull nature of the electronic system suggests that appropriately designed derivatives could exhibit significant nonlinear optical (NLO) properties, with potential applications in optical communications and data storage.

Supramolecular Polymers and Gels: The ability to form strong and directional hydrogen bonds could be exploited to create self-assembling supramolecular polymers and gels with stimuli-responsive properties.

Advanced Mechanistic Investigations using Ultrafast Spectroscopy and Single-Molecule Techniques

A deeper understanding of the reaction mechanisms of this compound is crucial for the rational design of new reactions and catalysts. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, can provide unprecedented insights into the dynamics of short-lived intermediates and transition states. nih.gov

Future mechanistic studies may involve:

Femtosecond Transient Absorption Spectroscopy: To probe the excited-state dynamics of the molecule and identify transient species in photochemical reactions. nih.govuci.edu

Time-Resolved Infrared Spectroscopy: To monitor the vibrational changes that occur during a chemical reaction, providing structural information about intermediates.

Single-Molecule Spectroscopy: To study the behavior of individual molecules, revealing heterogeneities and rare events that are obscured in ensemble measurements.

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Femtosecond Transient Absorption | Excited-state lifetimes and pathways | Understanding photochemical reactivity |

| Time-Resolved Infrared | Vibrational modes of intermediates | Elucidating reaction mechanisms |

| Single-Molecule Fluorescence | Heterogeneity in catalytic reactions | Optimizing catalyst performance |

Computational Design of Next-Generation Derivatives with Enhanced Synthetic Utility

Computational chemistry and molecular modeling will play an increasingly important role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the reactivity, selectivity, and spectroscopic properties of novel derivatives, thereby accelerating the discovery process. mdpi.com

Key areas for computational investigation include:

Reaction Pathway Modeling: To elucidate the mechanisms of known and hypothetical reactions, and to identify the factors that control selectivity.

Catalyst Design: To design new catalysts with enhanced activity and selectivity for transformations involving this compound.

In Silico Screening: To virtually screen libraries of potential derivatives for desired properties, such as biological activity or materials performance, prior to their synthesis.

| Computational Method | Application | Impact on Research |

| Density Functional Theory (DFT) | Calculation of reaction barriers and transition state geometries | Rationalization of experimental observations and prediction of reactivity |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent effects | Understanding the role of the reaction environment |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Design of new drug candidates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.